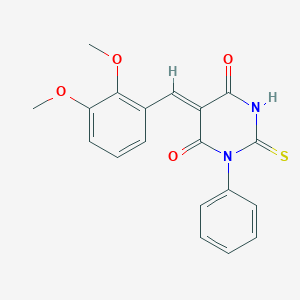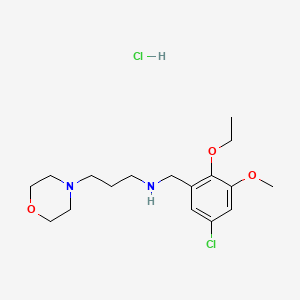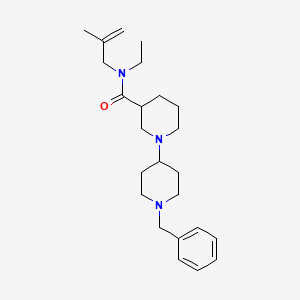![molecular formula C21H28N2O2 B6132143 N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide](/img/structure/B6132143.png)
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has since been used in scientific research due to its psychoactive properties. TFMPP has been found to have a range of biochemical and physiological effects on the human body. In
作用机制
The exact mechanism of action of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been found to increase the release of serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has also been found to affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects may contribute to its psychoactive properties.
实验室实验的优点和局限性
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-studied for its psychoactive properties. However, there are also limitations to its use. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been classified as a Schedule I controlled substance in the United States, which restricts its use and availability for research purposes. Additionally, the psychoactive effects of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide may make it difficult to control for confounding variables in lab experiments.
未来方向
There are several future directions for research on N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide. One area of interest is its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Further research is needed to fully understand the mechanism of action of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide and its effects on the brain. Additionally, there is a need for more research on the long-term effects of N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide use, particularly in the context of recreational drug use.
合成方法
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide is synthesized by the reaction of 3-furoic acid with 1-(2-phenylethyl)piperidine in the presence of thionyl chloride. This reaction produces 3-(1-(2-phenylethyl)piperidin-3-yl)-2,5-dimethylfuran, which is then converted to N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide by treatment with trifluoroacetic anhydride. The purity of the final product can be improved by recrystallization from ethanol.
科学研究应用
N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has been used in scientific research to study its psychoactive properties. It has been found to have a range of effects on the human body, including changes in mood, perception, and behavior. N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide has also been studied for its potential use in the treatment of various psychiatric disorders, including depression and anxiety.
属性
IUPAC Name |
N,2,5-trimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-14-20(17(2)25-16)21(24)22(3)19-10-7-12-23(15-19)13-11-18-8-5-4-6-9-18/h4-6,8-9,14,19H,7,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCVNNHWTLRFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)



![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)
![2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
![1-isopropyl-4-[5-(4-methylphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6132096.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6132099.png)


![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B6132134.png)
![3-iodo-1-[(1H-1,2,4-triazol-3-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B6132150.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132159.png)